molecular formula C22H28N4S B4007400 1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine

1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine

Cat. No.: B4007400
M. Wt: 380.6 g/mol
InChI Key: OFHDTIKKTKKRAI-UHFFFAOYSA-N
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Description

1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine is a useful research compound. Its molecular formula is C22H28N4S and its molecular weight is 380.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20346808 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of piperazine derivatives, including those related to "1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine," have been detailed in studies aiming to develop novel compounds with potential biological activities. For instance, Rajkumar et al. (2014) described a highly useful synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial and Antifungal Activities

Several studies have evaluated the antimicrobial and antifungal potentials of piperazine derivatives. For example, the synthesis and antibacterial activity of piperazine analogues containing [1, 3, 4]-oxadiazole ring have been investigated, revealing phenyl substituted chloro and hydroxy functional derivatives possess better activity towards Gram-positive and Gram-negative bacteria (Kottakki et al., 2020).

Antidiabetic Properties

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Structure-activity relationship studies led to the identification of potent antidiabetic agents that significantly improved glucose tolerance without any side event or hypoglycemic effect, providing a basis for clinical investigations (Le Bihan et al., 1999).

Antidepressant and Anxiolytic Effects

The design, synthesis, and pharmacological evaluation of novel derivatives with potential antidepressant and anxiolytic activities have also been explored. Kumar et al. (2017) synthesized a series of compounds showing significant antidepressant and antianxiety activity, highlighting the therapeutic potential of these derivatives (Kumar et al., 2017).

Anticancer Activity

The synthesis and evaluation of 4-nitroimidazole derivatives for their anticancer activity have been reported, with certain compounds exhibiting potent anticancer effects against various human cancer cell lines. This research underscores the significance of imidazole derivatives in the development of new anticancer agents (Al-Soud et al., 2021).

Properties

IUPAC Name

1-[2-(4-phenyl-5-thiophen-3-ylimidazol-1-yl)ethyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S/c1-18(2)25-12-9-24(10-13-25)11-14-26-17-23-21(19-6-4-3-5-7-19)22(26)20-8-15-27-16-20/h3-8,15-18H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHDTIKKTKKRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCN2C=NC(=C2C3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
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1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
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1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
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1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
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1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
Reactant of Route 6
1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.